molecular formula C10H8ClNO3 B3223791 1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy- CAS No. 1225058-93-4

1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy-

Cat. No. B3223791
CAS RN: 1225058-93-4
M. Wt: 225.63 g/mol
InChI Key: STPYJNSOUOLGBN-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy- is a heterocyclic compound with the following chemical formula: C10H9NO2 . It belongs to the indole family, which is a significant class of organic compounds found in natural products, pharmaceuticals, and synthetic materials. Indoles exhibit diverse biological activities and play a crucial role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has attracted considerable attention due to their biological significance. While there are various methods for constructing indole rings, one notable approach is the Fischer indole synthesis . For instance, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid (MsOH) in methanol to yield the corresponding tricyclic indole. Further transformations can lead to more complex structures, such as azepinoindoles .


Molecular Structure Analysis

  • IUPAC Standard InChI : InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)

properties

IUPAC Name

3-chloro-7-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-15-6-4-2-3-5-7(11)9(10(13)14)12-8(5)6/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPYJNSOUOLGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246805
Record name 3-Chloro-7-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy-

CAS RN

1225058-93-4
Record name 3-Chloro-7-methoxy-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225058-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy-
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1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy-
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1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy-

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